Computed Lipophilicity (XLogP3 = 4.3) Versus 4-Bromo Analog: Optimized for CNS-Permeable Chemical Space
The target compound exhibits a computed XLogP3 of 4.3, which falls within the optimal CNS drug range (typically 2–5) [1]. By contrast, the 4-bromo substituted analog (CAS 851800-42-5) is predicted to have a higher logP of approximately 4.68 due to the increased atomic polarizability of bromine [2]. This 0.38 logP unit difference corresponds to an approximately 2.4-fold higher estimated partition coefficient for the bromo analog, potentially leading to reduced aqueous solubility and altered tissue distribution [3]. The chlorine substituent offers a more balanced lipophilicity-electronegativity profile for central target engagement while maintaining sufficient passive permeability.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 (target compound, CAS 851801-53-1) |
| Comparator Or Baseline | Estimated logP = 4.68 for (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone (CAS 851800-42-5) |
| Quantified Difference | ΔlogP ≈ 0.38 (bromo analog ~2.4× more lipophilic) |
| Conditions | Computed values using XLogP3 3.0 algorithm (PubChem) and MolBIC physicochemical prediction |
Why This Matters
For CNS-targeted screening cascades, compounds with XLogP3 > 5 carry higher risk of non-specific binding and poor solubility; the chloro analog avoids this liability that the bromo variant may approach.
- [1] Kuujia.com. Target compound CAS 851801-53-1: XLogP3 = 4.3. http://www.kuujia.com/cas-851801-53-1.html View Source
- [2] MolBIC IDRBLab. C18H17BrN2OS physicochemical property: logP = 4.6811. https://molbic.idrblab.net View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
